

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethoxy)iodobenzene

Cat. No.: B063161

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethoxy)iodobenzene is a halogenated aromatic compound with significant applications as a versatile intermediate in organic synthesis. Its trifluoromethoxy group imparts unique electronic properties and metabolic stability, making it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the known physical properties of **4-Bromo-2-(trifluoromethoxy)iodobenzene**, alongside a discussion of its synthetic relevance.

Core Physical and Chemical Properties

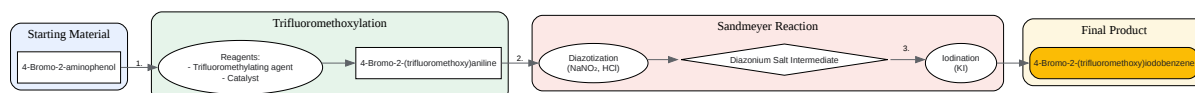
The following table summarizes the key physical and chemical properties of **4-Bromo-2-(trifluoromethoxy)iodobenzene**. These parameters are crucial for its handling, reaction optimization, and analytical characterization.

Property	Value
Chemical Formula	C ₇ H ₃ BrF ₃ IO
Molecular Weight	366.91 g/mol [1]
CAS Number	175278-12-3[1]
Melting Point	~26 °C
Boiling Point	244 °C (at atmospheric pressure)[2]; 112-114 °C (at 15 mmHg)
Density	2.182 g/cm ³
Refractive Index	1.555
Solubility	Soluble in common organic solvents.
XLogP3	4.4[3]

Synthetic Applications and Methodologies

4-Bromo-2-(trifluoromethoxy)iodobenzene is a key starting material for the synthesis of more complex molecules. The presence of three distinct halogen substituents (bromo, iodo, and trifluoromethoxy) on the benzene ring allows for selective functionalization through various cross-coupling reactions.

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-(trifluoromethoxy)iodobenzene** is not readily available in the public domain, a logical synthetic approach can be inferred from established organic chemistry principles. A potential synthetic workflow is outlined below.



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A plausible synthetic workflow for **4-Bromo-2-(trifluoromethoxy)iodobenzene**.

This proposed pathway involves the initial trifluoromethoxylation of a commercially available starting material, followed by a Sandmeyer reaction to introduce the iodine atom. The regioselectivity of each step is critical and would require careful optimization of reaction conditions.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking **4-Bromo-2-(trifluoromethoxy)iodobenzene** to specific biological signaling pathways. However, its utility as a synthetic intermediate suggests that it is a precursor to molecules with potential biological activity. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability of drug candidates, making this compound and its derivatives of significant interest in drug discovery programs. Further research is required to elucidate the biological targets of compounds synthesized from this intermediate.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed in this guide are based on standard laboratory procedures.

Determination of Melting Point:

A calibrated melting point apparatus would be used. A small sample of the compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

Determination of Boiling Point:

The boiling point at atmospheric pressure can be determined by distillation. For the boiling point at reduced pressure, a vacuum distillation setup is required. The temperature at which the liquid boils and condenses at a specific pressure is recorded.

Determination of Density:

A pycnometer is used to determine the density of the liquid compound. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass of the sample and the known volume of the pycnometer.

Determination of Refractive Index:

A calibrated refractometer is used to measure the refractive index. A drop of the sample is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature.

Conclusion

4-Bromo-2-(trifluoromethoxy)iodobenzene is a valuable chemical intermediate with a unique combination of reactive sites. The physical properties summarized in this guide provide essential data for its application in research and development. While its direct biological activity is not yet characterized, its role as a building block in the synthesis of potentially bioactive molecules underscores its importance in the fields of medicinal chemistry and materials science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063161#physical-properties-of-4-bromo-2-trifluoromethoxy-iodobenzene]

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